15-Hpete, (R)-

CAS No.: 126873-50-5

Cat. No.: VC1876562

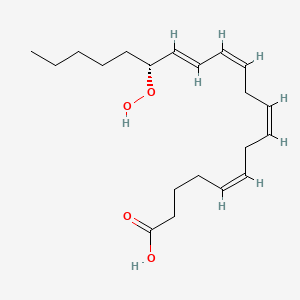

Molecular Formula: C20H32O4

Molecular Weight: 336.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 126873-50-5 |

|---|---|

| Molecular Formula | C20H32O4 |

| Molecular Weight | 336.5 g/mol |

| IUPAC Name | (5Z,8Z,11Z,13E,15R)-15-hydroperoxyicosa-5,8,11,13-tetraenoic acid |

| Standard InChI | InChI=1S/C20H32O4/c1-2-3-13-16-19(24-23)17-14-11-9-7-5-4-6-8-10-12-15-18-20(21)22/h4-5,8-11,14,17,19,23H,2-3,6-7,12-13,15-16,18H2,1H3,(H,21,22)/b5-4-,10-8-,11-9-,17-14+/t19-/m1/s1 |

| Standard InChI Key | BFWYTORDSFIVKP-UDQWCNDOSA-N |

| Isomeric SMILES | CCCCC[C@H](/C=C/C=C\C/C=C\C/C=C\CCCC(=O)O)OO |

| SMILES | CCCCCC(C=CC=CCC=CCC=CCCCC(=O)O)OO |

| Canonical SMILES | CCCCCC(C=CC=CCC=CCC=CCCCC(=O)O)OO |

Introduction

Chemical Structure and Properties

15(R)-HPETE is a hydroperoxyeicosatetraenoic acid (HPETE) that is specifically defined as (5Z,8Z,11Z,13E,15R)-15-hydroperoxyicosa-5,8,11,13-tetraenoic acid. The compound has a hydroperoxy group positioned at carbon 15 in the R configuration, which distinguishes it from its enantiomer, 15(S)-HPETE .

Chemical Identification

15(R)-HPETE has the molecular formula C₂₀H₃₂O₄ with a molecular weight of 336.5 g/mol. It is a conjugate acid of 15(R)-HPETE(1-) and functions as an eicosanoid metabolite .

Table 1: Chemical Properties of 15(R)-HPETE

| Property | Value |

|---|---|

| IUPAC Name | (5Z,8Z,11Z,13E,15R)-15-hydroperoxyicosa-5,8,11,13-tetraenoic acid |

| Molecular Formula | C₂₀H₃₂O₄ |

| Molecular Weight | 336.5 g/mol |

| CAS Number | 126873-50-5 |

| Canonical SMILES | CCCCCC(C=CC=CCC=CCC=CCCCC(=O)O)OO |

| Physical State | Solid |

Stereochemistry

The stereochemistry of 15(R)-HPETE is a critical feature that influences its biological activity. The "R" designation refers to the specific configuration of the hydroperoxy group at carbon 15. This R-configuration is opposite to the S-configuration found in 15(S)-HPETE, which is more commonly produced enzymatically in biological systems .

Biosynthesis and Metabolism

Understanding the formation and metabolic fate of 15(R)-HPETE provides insight into its role in biological systems and its potential as a therapeutic target.

Formation Pathways

Unlike 15(S)-HPETE, which is primarily formed enzymatically through the action of 15-lipoxygenase (15-LOX) on arachidonic acid, 15(R)-HPETE is formed through distinct pathways:

-

Platelet Metabolism: Some cell types such as platelets can metabolize arachidonic acid to produce 15(R)-HPETE .

-

Microsomal Metabolism: Formation can occur as a result of the metabolism of arachidonic acid by cellular microsomes .

-

Auto-oxidation: 15(R)-HPETE may also be formed as a result of arachidonic acid auto-oxidation processes .

Enzymatic Reduction

Once formed, 15(R)-HPETE is extremely unstable in cellular environments and undergoes rapid reduction to form 15(R)-HETE (15(R)-hydroxyeicosatetraenoic acid) . This reduction is typically mediated by peroxidases such as glutathione peroxidase, similar to the reduction observed with its S-enantiomer.

Table 2: Enzymatic Pathways Involved in 15(R)-HPETE Metabolism

| Enzyme | Reaction | Product | Timeframe |

|---|---|---|---|

| Glutathione Peroxidase | Reduction | 15(R)-HETE | Seconds to minutes |

| Prostaglandin-endoperoxide Synthase | Peroxidase activity | 15(R)-HETE | Varies by cell type |

| Platelet Enzymes | Arachidonic acid metabolism | 15(R)-HPETE | Variable |

Biological Activities and Functions

15(R)-HPETE and its metabolites display various biological activities, though they are generally less well-characterized than their S-enantiomer counterparts.

Lipoxin Formation

One of the significant biological roles of 15(R)-HPETE is its potential to be further metabolized to form the 15(R) class of lipoxins, also termed epi-lipoxins . These specialized pro-resolving mediators play important roles in resolving inflammation and promoting tissue homeostasis.

Comparison with 15(S)-HPETE Activities

While 15(R)-HPETE lacks some of the activities attributed to its S-enantiomer, its metabolites retain important biological functions:

Table 3: Comparative Activities of 15(R)-HPETE vs. 15(S)-HPETE

Analytical Methods for Detection and Quantification

Given the reactive nature and rapid metabolism of 15(R)-HPETE, specialized analytical techniques are employed for its detection and quantification in biological samples.

Chromatography and Mass Spectrometry

Liquid chromatography coupled with mass spectrometry (LC-MS) techniques, particularly electron capture atmospheric pressure chemical ionization (ECAPCI) with multiple reaction monitoring (MRM), have been used successfully to detect and quantify HPETEs, including 15(R)-HPETE .

The following transitions are typically monitored:

-

HPETEs: m/z 335 → specific product ions

-

HETEs: m/z 319 → 219

-

Internal standards such as deuterated analogs are commonly used for accurate quantification

Spectrophotometric Methods

Spectrophotometric monitoring is also employed to study the enzymatic reactions involving 15-HPETE isomers. The formation of the hydroperoxide product can be followed at λ = 234 nm, where 15(S)-HPETE has an extinction coefficient (ε) of 25,000 M⁻¹·cm⁻¹ . Similar parameters may apply to the R-enantiomer, though specific values are less frequently reported in the literature.

Comparative Research Findings

Research comparing 15(R)-HPETE with its S-enantiomer and other related compounds provides valuable insights into their distinct biological roles.

Stereoselectivity in Enzymatic Reactions

Studies examining enzymatic reactions, such as those involving HPETE isomerases, have demonstrated high stereoselectivity, with enzymes often preferentially using 15(S)-HPETE over 15(R)-HPETE as a substrate . This selectivity highlights the importance of stereochemistry in determining biological activities and metabolic fates.

Formation in Different Cell Types

The formation of 15(R)-HPETE versus 15(S)-HPETE varies by cell type, reflecting different enzymatic capabilities:

Table 4: Cell-Specific Formation of HPETE Enantiomers

| Cell Type | 15(R)-HPETE Formation | 15(S)-HPETE Formation | Primary Mechanism |

|---|---|---|---|

| Platelets | Yes | Limited | Non-enzymatic and enzymatic |

| Macrophages | Limited | Yes | 15-LOX-1 mediated |

| Reticulocytes | Limited | Yes | 15-LOX-1 mediated |

| Eosinophils | Limited | Yes | 15-LOX-1 mediated |

Research Challenges and Future Directions

Despite growing interest in eicosanoid biology, several challenges and opportunities remain in understanding 15(R)-HPETE and its biological significance.

Analytical Challenges

The instability and rapid metabolism of 15(R)-HPETE present significant analytical challenges, requiring sophisticated techniques for accurate detection and quantification in biological samples . Future developments in analytical methods may enable more detailed studies of this compound.

| Research Area | Current Status | Future Directions |

|---|---|---|

| Structure-Activity Relationships | Limited data comparing R and S enantiomers | Systematic comparison of biological activities |

| Cellular Receptors | Poorly characterized for 15(R)-HPETE | Identification of specific receptors and signaling pathways |

| Therapeutic Applications | Preliminary investigations of epi-lipoxins | Development of stable analogs for therapeutic use |

| Analytical Methods | Challenging due to instability | Development of more sensitive and specific techniques |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume